molecular formula C23H21FN4S B162509 p38 MAP Kinase Inhibitor III CAS No. 581098-48-8

p38 MAP Kinase Inhibitor III

Número de catálogo B162509
Número CAS: 581098-48-8
Peso molecular: 404.5 g/mol
Clave InChI: VXPWQNBKEIVYIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

P38 MAP Kinase Inhibitor III (P38-III) is a novel inhibitor of the mitogen-activated protein kinase (MAPK) p38, a key signaling molecule involved in a variety of cellular processes. It is currently being studied for its potential therapeutic effects in a variety of diseases, including cancer, inflammatory and autoimmune diseases, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

1. Alzheimer’s Disease Treatment

  • Application Summary : The p38 MAPK is capable of orchestrating diverse events related to Alzheimer’s Disease (AD), such as tau phosphorylation, neurotoxicity, neuroinflammation, and synaptic dysfunction . Thus, the inhibition of p38 MAPK is considered a promising strategy for the treatment of AD .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that the inhibition of p38 MAPK could potentially be a fundamental therapeutic approach for AD .

2. Tuberculosis Treatment

  • Application Summary : The p38 MAP kinase signaling pathway coordinates several inflammatory and stress responses in Mycobacterium tuberculosis (Mtb)-infected host cells . Inhibition of p38 MAPK results in reduced inflammation, granuloma formation, and lung pathology .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of a p38 MAP-kinase inhibitor, doramapimod, in Mtb-infected mice .
  • Results/Outcomes : Doramapimod, together with standard antibiotic treatment, significantly reduced lung and spleen mycobacterial loads compared to antibiotic treatment alone .

3. Treatment of Autoimmune Diseases

  • Application Summary : p38 inhibitors are being sought for possible therapeutic effect on autoimmune diseases .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38 inhibitors could potentially be beneficial for autoimmune diseases .

4. Treatment of Inflammatory Processes

  • Application Summary : p38 inhibitors are being sought for possible therapeutic effect on inflammatory processes .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38 inhibitors could potentially be beneficial for inflammatory processes .

5. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Application Summary : PH-797804, a p38 inhibitor, has started clinical trials for COPD .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that PH-797804 could potentially be beneficial for COPD .

6. Treatment of Neuroinflammatory Diseases

  • Application Summary : p38α MAPK inhibitors have been developed and tested in preclinical/clinical studies for the treatment of various disorders, especially problems with the origin of inflammation .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38α MAPK inhibitors could potentially be beneficial for neuroinflammatory diseases .

7. Treatment of Rheumatoid Arthritis

  • Application Summary : p38 MAPK is a validated target in autoimmune and inflammatory diseases and several small molecule inhibitors have been tested in clinical trials mainly against rheumatoid arthritis .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38 MAPK inhibitors could potentially be beneficial for rheumatoid arthritis .

8. Treatment of Psoriasis

  • Application Summary : p38 MAPK inhibitors have been tested in clinical trials against psoriasis .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38 MAPK inhibitors could potentially be beneficial for psoriasis .

9. Treatment of Crohn’s Disease

  • Application Summary : p38 MAPK inhibitors have been tested in clinical trials against Crohn’s disease .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38 MAPK inhibitors could potentially be beneficial for Crohn’s disease .

10. Treatment of Neurodegenerative Disorders

  • Application Summary : p38α MAPK inhibitors have been developed and tested in preclinical/clinical studies for the treatment of various disorders, especially problems with the origin of inflammation .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38α MAPK inhibitors could potentially be beneficial for neurodegenerative disorders .

11. Treatment of Disorders with the Origin of Inflammation

  • Application Summary : Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases, especially disorders with the origin of inflammation .
  • Results/Outcomes : The outcomes of this application are not quantitatively detailed in the source, but it is suggested that p38α MAPK inhibitors could potentially be beneficial for disorders with the origin of inflammation .

Propiedades

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336897
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor III

CAS RN

549505-65-9
Record name ML-3403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-3403
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor III
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor III
Reactant of Route 3
p38 MAP Kinase Inhibitor III
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor III
Reactant of Route 5
Reactant of Route 5
p38 MAP Kinase Inhibitor III
Reactant of Route 6
Reactant of Route 6
p38 MAP Kinase Inhibitor III

Citations

For This Compound
31
Citations
T Thuraisingam, YZ Xu, J Moisan, C Lachance… - Molecular …, 2007 - Elsevier
… (B) Inhibition of MK2 phosphorylation by p38 MAP kinase inhibitor III is visualized by Western blot analysis. B10A.R cells were treated with S28463 (25 ng/ml), CpG-ODN (10 μg/ml) or …
Number of citations: 30 www.sciencedirect.com
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
… p38 MAP Kinase Inhibitor III p38 MAP Kinase Inhibitor PD 98059 PD 169,316 SB220025 Purvalanol A GSK-3b Inhibitor XII, TWS119 H-89, Dihydrochloride SB 202474, Negative control …
Number of citations: 1 www.sciencedirect.com
YF Chuang, HY Yang, TL Ko, YF Hsu, JR Sheu… - Biochemical …, 2014 - Elsevier
… p38 MAP Kinase Inhibitor III and JNK Inhibitor II, antibodies specific for MKP-1 and COX-2 and Turbofect™ in vitro transfection reagent were purchased from Millipore (Billerica, MA, USA…
Number of citations: 47 www.sciencedirect.com
C Li, PJR Ebert, QJ Li - Journal of Biological Chemistry, 2013 - ASBMB
… III (catalog #401480), MG-132 (catalog #474790), SB-216763 (catalog #361566), ERK inhibitor II (catalog #328007), JNK inhibitor II (catalog #420119), p38 MAP kinase inhibitor III (…
Number of citations: 70 www.jbc.org
R Fischer, H Wajant, R Kontermann, K Pfizenmaier… - Glia, 2014 - Wiley Online Library
… Diego, CA), the anti-TNF antibody (clone F6C5) was from GeneTex (Irvine, CA) and the antibody against CNPase and the inhibitors PI3-Kα Inhibitor IV and p38 MAP Kinase inhibitor III …
Number of citations: 110 onlinelibrary.wiley.com
RC Oita, D Ferdinando, S Wilson, C Bunce… - … -European Journal of …, 2010 - Springer
… number 9901) was used to block PI3K; 10 μM U0126 was used to block MEK1/2 (Cell Signal, catalogue number 9903); 10 μg/ml of the InSolution™ p38 MAP Kinase Inhibitor III (…
Number of citations: 70 link.springer.com
A Weilbacher, M Gutekunst, M Oren, WE Aulitzky… - Cell death & …, 2014 - nature.com
… Inhibition of the MAPK pathway was performed using p38 MAP Kinase Inhibitor III (Calbiochem, La Jolla, CA, USA) at 1 μM and JNK-inhibitor SP600125 (Sigma-Aldrich) at 5 μM. The …
Number of citations: 71 www.nature.com
T Ogino, H Kobuchi, H Fujita, A Matsukawa… - Free Radical …, 2014 - Taylor & Francis
… MEK inhibitors (U0126 and PD98059), a c-Jun N-terminal kinase inhibitor VIII (JNKI8), and p38 MAP kinase inhibitors (p38 MAP kinase inhibitor III and SB202190) were obtained from …
Number of citations: 7 www.tandfonline.com
T Toyomura, M Watanabe, H Wake, T Nishinaka… - Molecular Biology …, 2023 - Springer
… InSolution™ p38 MAP Kinase Inhibitor III (ML3403), ERK Inhibitor II (FR180204), and InSolution™ JNK Inhibitor II (SP600125) were from Merck Millipore (Burlington, MA, USA). …
Number of citations: 7 link.springer.com
N Bosc, C Meyer, P Bonnet - BMC bioinformatics, 2017 - Springer
… p38 MAP Kinase Inhibitor III seems also rather selective as it is ordered first by S(70%), S(80%), WS(10%) and WS(5%), and it appears in the top 20 for S(50%), WS(20%), RS(20), RS(…
Number of citations: 37 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.